methyl 2,4-dioxo-3-(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate
CAS No.: 896371-60-1
Cat. No.: VC11919595
Molecular Formula: C27H29F3N4O5
Molecular Weight: 546.5 g/mol
* For research use only. Not for human or veterinary use.
![methyl 2,4-dioxo-3-(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate - 896371-60-1](/images/structure/VC11919595.png)
CAS No. | 896371-60-1 |
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Molecular Formula | C27H29F3N4O5 |
Molecular Weight | 546.5 g/mol |
IUPAC Name | methyl 2,4-dioxo-3-[6-oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]-1H-quinazoline-7-carboxylate |
Standard InChI | InChI=1S/C27H29F3N4O5/c1-39-25(37)18-9-10-21-22(16-18)31-26(38)34(24(21)36)11-4-2-3-8-23(35)33-14-12-32(13-15-33)20-7-5-6-19(17-20)27(28,29)30/h5-7,9-10,16-17H,2-4,8,11-15H2,1H3,(H,31,38) |
Standard InChI Key | LHTACRDSYJQKDR-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Methyl 2,4-dioxo-3-(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic organic compound with a complex molecular structure. This molecule belongs to the quinazoline derivatives family, known for their diverse biological and pharmacological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
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Formation of the quinazoline core via cyclization reactions.
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Functionalization at specific positions to introduce the ester group.
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Attachment of the hexyl-piperazine side chain through nucleophilic substitution or amide bond formation.
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Final modifications to incorporate the trifluoromethylphenyl group.
Biological Significance
Quinazoline derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The presence of a trifluoromethyl group enhances lipophilicity and bioavailability, making this compound a promising candidate for drug development.
Potential Applications:
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Anticancer Activity: Quinazoline derivatives are known to inhibit tyrosine kinases, which play a role in cancer cell proliferation.
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Central Nervous System (CNS) Disorders: Piperazine derivatives often exhibit CNS activity due to their ability to cross the blood-brain barrier.
Analytical Characterization
The compound is analyzed using advanced techniques to confirm its structure and purity:
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NMR Spectroscopy (1H and 13C): Provides detailed information about hydrogen and carbon environments in the molecule.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: Identifies functional groups (e.g., carbonyl stretches for ester and ketone groups).
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X-ray Crystallography: Determines precise 3D geometry.
Comparative Data Table
Property | Value |
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Molecular Formula | |
Molecular Weight | 534.54 g/mol |
Functional Groups | Ester, Ketone, Piperazine, Trifluoromethyl |
Solubility | Likely soluble in organic solvents |
Pharmacological Potential | Anticancer, CNS activity |
Research Findings
Studies on similar compounds indicate that modifications at the quinazoline core or side chains can significantly alter biological activity:
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